3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Description
3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C28H23N3O4S and its molecular weight is 497.57. The purity is usually 95%.
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Mechanism of Action
Benzo[d]thiazole
This is a heterocyclic aromatic compound that is often used in drug discovery due to its diverse biological activities . Compounds containing a benzo[d]thiazole moiety have been found to exhibit antibacterial , antifungal , and antitumor activities . They are also known to inhibit quorum sensing in bacteria , which is a form of communication that allows bacteria to coordinate behaviors such as biofilm formation and virulence production .
2H-Chromen
This is another heterocyclic aromatic compound that is a key structural component in a variety of natural products and pharmaceuticals. Compounds containing a 2H-chromen moiety have been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
11-[[3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-oxochromen-8-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S/c32-23-9-8-17-11-19(27-29-21-4-1-2-6-24(21)36-27)28(34)35-26(17)20(23)15-30-12-16-10-18(14-30)22-5-3-7-25(33)31(22)13-16/h1-9,11,16,18,32H,10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGRSZWHMCBZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=C(C=CC5=C4OC(=O)C(=C5)C6=NC7=CC=CC=C7S6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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